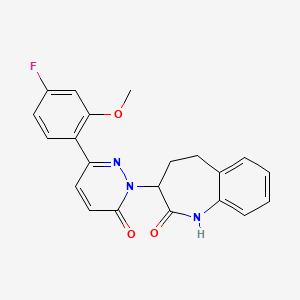

6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one

Beschreibung

The compound 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one features a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at the 6-position and a 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety at the 2-position. The pyridazinone scaffold is known for bioactivity in neurological and cardiovascular disorders, while the benzazepine component may enhance binding to central nervous system (CNS) targets like dopamine or serotonin receptors .

Eigenschaften

Molekularformel |

C21H18FN3O3 |

|---|---|

Molekulargewicht |

379.4 g/mol |

IUPAC-Name |

3-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one |

InChI |

InChI=1S/C21H18FN3O3/c1-28-19-12-14(22)7-8-15(19)17-9-11-20(26)25(24-17)18-10-6-13-4-2-3-5-16(13)23-21(18)27/h2-5,7-9,11-12,18H,6,10H2,1H3,(H,23,27) |

InChI-Schlüssel |

CTSLEFKRWZKVCC-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)C3CCC4=CC=CC=C4NC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Benzazepine Moiety: This step may involve the condensation of the pyridazinone intermediate with a benzazepine precursor, often facilitated by catalysts or under reflux conditions.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Pfade und Interaktionen.

Medizin: Potenzieller Therapeutika zur Behandlung von Krankheiten aufgrund seiner einzigartigen Struktur und biologischen Aktivität.

Industrie: Anwendung bei der Entwicklung neuer Materialien oder als Katalysator bei chemischen Reaktionen.

Wirkmechanismus

Der Wirkmechanismus von 6-(4-Fluor-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-on beinhaltet wahrscheinlich die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann biologische Pfade modulieren, indem sie an diese Zielstrukturen bindet, was zu Veränderungen der Zellfunktionen führt. Detaillierte Studien wären erforderlich, um die genauen molekularen Mechanismen und beteiligten Pfade zu klären.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits potential biological activities that may include:

- Neuropharmacological Effects : Preliminary studies indicate that it may act as an inhibitor or modulator of specific receptors or enzymes involved in mood regulation and cognition. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and other mood disorders.

- Receptor Interaction Studies : Interaction studies are crucial for understanding how this compound interacts with specific molecular targets. Its ability to modulate receptor activity could lead to advancements in drug development aimed at neurological conditions.

Synthesis and Optimization

The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. Common reagents used in the synthesis include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The optimization of reaction conditions—temperature, solvent, and pH—is essential for enhancing yield and purity.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-benzazepines | Contains a benzazepine core | Varies in functional groups affecting activity |

| 2-benzazepines | Similar core structure | Differences in substitution patterns |

| 3-benzazepines | Another variant of benzazepine | Distinct pharmacological profiles |

Compared to these similar compounds, 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Potential Therapeutic Applications

The potential therapeutic applications of this compound are vast:

a. Neurodegenerative Diseases

Research indicates that the compound may have implications in the treatment of Alzheimer's disease by influencing neurotransmitter systems and potentially enhancing cognitive function .

b. Mood Disorders

Given its interaction with receptors associated with mood regulation, there is potential for developing treatments for conditions such as depression and anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds structurally similar to 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one:

Study 1: Modulation of Metabotropic Glutamate Receptors

Research has shown that compounds targeting metabotropic glutamate receptors can exhibit biased modulation, which is crucial for developing drugs aimed at treating neurodegenerative diseases . The findings suggest that similar compounds may also exhibit beneficial effects on cognitive functions.

Study 2: Clinical Trials for Alzheimer's Disease

Clinical trials focusing on drugs targeting acetylcholinesterase (AChE) have demonstrated modest symptomatic improvements in Alzheimer’s patients. These findings underscore the importance of exploring new compounds like 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one for their potential to enhance therapeutic outcomes .

Wirkmechanismus

The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

6-Phenyl-2-(4-Phenyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)-4,5-Dihydropyridazin-3(2H)-one

- Structural Differences : Replaces the benzazepine and fluoro-methoxyphenyl groups with a phenyl-substituted triazolylthione and a simple phenyl ring.

- Pharmacological Activity : Exhibits anti-inflammatory and analgesic properties in preclinical models, attributed to the thioxo-triazole moiety enhancing COX-2 inhibition .

- Physicochemical Properties: Property Target Compound Triazolylthione Analog Molecular Weight ~380–400 g/mol 379.42 g/mol logP ~2.5–3.0 3.1 Hydrogen Bond Donors 2 (OH, NH) 1 (NH) Polar Surface Area (Ų) ~80 78.5

6-(4-Methoxyphenyl)-4,5-Dihydro-3(2H)-Pyridazinone

- Structural Differences : Lacks the benzazepine substituent and fluorine atom, simplifying the aromatic substitution pattern.

- Bioactivity: Primarily studied for anticonvulsant effects due to the unmodified pyridazinone core interacting with GABA receptors .

- Solubility : Higher aqueous solubility (logSw ≈ -2.0) compared to the target compound (logSw ≈ -2.9) due to reduced hydrophobicity .

1-Ethyl-6-Fluoro-3-(4-[(3-Methyl-3H-Imidazo[4,5-b]Pyridin-2-yl)Oxy]Phenyl)-1,3-Dihydro-2H-Imidazo[4,5-b]Pyridin-2-One

- Structural Differences: Features fused imidazopyridine rings instead of pyridazinone and benzazepine.

- Therapeutic Application : Patent data (EP 2 585 462 B1) highlights kinase inhibition (e.g., JAK2/STAT3 pathway) for oncology applications .

- Synthetic Complexity: Requires multi-step heterocyclic synthesis, contrasting with the target compound’s modular pyridazinone derivatization .

Key Research Findings and Trends

Hydrogen Bonding and Bioavailability: The target compound’s 2-hydroxybenzazepine group increases hydrogen bonding capacity (4 acceptors, 2 donors) compared to analogs like the triazolylthione derivative (3 acceptors, 1 donor). This may enhance target binding but reduce blood-brain barrier permeability .

Fluorine Substitution Impact: The 4-fluoro group in the target compound improves metabolic stability by resisting cytochrome P450 oxidation, a feature absent in non-fluorinated analogs like the 4-methoxyphenyl derivative .

Benzazepine vs.

Biologische Aktivität

6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one, with the CAS number 1219573-08-6, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H18FN3O3 |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 1219573-08-6 |

Research indicates that this compound exhibits potent inhibitory effects on p38 MAP kinase, an important target in inflammatory and autoimmune diseases. Inhibitors of p38 MAPK have been shown to block the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, which are critical in the pathogenesis of various autoimmune disorders .

Therapeutic Applications

- Anti-inflammatory Activity : The compound's ability to inhibit p38 MAPK suggests its potential for treating inflammatory diseases. In vivo studies using adjuvant-induced arthritis models demonstrated significant reductions in inflammation markers when treated with this compound .

- Anticancer Potential : The structural characteristics of the compound align with known anticancer agents. Studies have indicated that derivatives containing similar pyridazine and benzazepine structures can exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Preliminary investigations into related compounds suggest that modifications in the molecular structure can lead to enhanced antimicrobial activity, making this compound a candidate for further exploration in antimicrobial therapies .

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of various p38 MAPK inhibitors, including 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one. Results showed that the compound significantly reduced TNFα levels in animal models, highlighting its potential as a therapeutic agent for rheumatoid arthritis .

Study 2: Anticancer Efficacy

Another study focused on synthesizing derivatives of pyridazinones and their anticancer activities. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications could enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzazepine and pyridazine rings can lead to variations in potency and selectivity against target proteins.

Key Findings from SAR Studies

- Fluorine Substitution : The presence of fluorine at the para position on the methoxyphenyl ring enhances lipophilicity and may improve cellular uptake.

- Hydroxyl Group : The hydroxyl group on the benzazepine moiety contributes to hydrogen bonding interactions, potentially increasing binding affinity to p38 MAPK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.